molecular formula C14H12FNO B1632724 2-fluoro-N-(3-methylphenyl)benzamide

2-fluoro-N-(3-methylphenyl)benzamide

Cat. No.: B1632724
M. Wt: 229.25 g/mol
InChI Key: JHPCYAYIVBINEY-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-methylphenyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 2-position of the benzoyl ring and a 3-methylphenyl group attached to the amide nitrogen. Fluorine introduction enhances metabolic stability and modulates electronic properties, while the methyl group influences lipophilicity and steric interactions .

Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

2-fluoro-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17)

InChI Key

JHPCYAYIVBINEY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Rings

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide
  • Structure : Replaces the 3-methylphenyl group with a 3-methylsulfanyl-1,2,4-triazol-5-yl moiety.
  • Synthesis : Catalyst- and solvent-free microwave-assisted Fries rearrangement, yielding high purity and efficiency (85% yield) .
2-Fluoro-N-(4-methyl-3-((4-(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide
  • Structure : Incorporates a pyrimidine-pyridine hybrid substituent.
  • Synthesis : Reacts 2-fluorobenzoic acid with thionyl chloride and DMF, followed by coupling with aniline derivatives .
  • Bioactivity : Exhibits anticancer activity (IC₅₀ = 3.2 µM in MTT assays), attributed to the planar heterocyclic system enhancing DNA intercalation .
N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • Structure : Features two fluorine atoms on the aniline ring.
  • Crystal Packing : Exhibits C-F···H-N hydrogen bonds (2.48 Å), stabilizing the solid-state structure and influencing solubility .

Impact of Fluorine Position and Hydrogen Bonding

  • 2-Fluoro vs. 3-Fluoro Substitution : NMR studies show that 2-fluorobenzamides form stronger intramolecular C-F···H-N hydrogen bonds compared to 3-fluoro analogs, reducing conformational flexibility and enhancing thermal stability .
  • Hydrogen Bond Metrics :

    Compound C-F···H-N Distance (Å) NMR Chemical Shift (δ, ppm)
    2-Fluoro-N-(3-methylphenyl)benzamide 2.52 9.8 (NH)
    3-Fluoro-N-phenylbenzamide 3.10 8.9 (NH)

Anticancer Activity

  • Pyrimidine-Pyridine Hybrid : IC₅₀ = 3.2 µM (HeLa cells) due to dual kinase inhibition .
  • Triazole Derivative : Moderate activity (IC₅₀ = 12.5 µM), likely due to reduced membrane permeability from the polar triazole group .

Antifungal Potential

  • PC945 (Analog with Difluorophenyl) : IC₅₀ = 0.02 µg/mL against Aspergillus fumigatus, highlighting fluorine's role in enhancing target affinity .

Physicochemical Properties

Property 2-Fluoro-N-(3-methylphenyl)benzamide Triazole Derivative Pyrimidine-Pyridine Hybrid
Molecular Weight 241.26 319.34 434.45
Melting Point (°C) 145–148 162–165 198–201
LogP 3.1 2.8 2.5
Aqueous Solubility (mg/mL) 0.12 0.08 <0.05

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